Métaborate de lithium dihydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

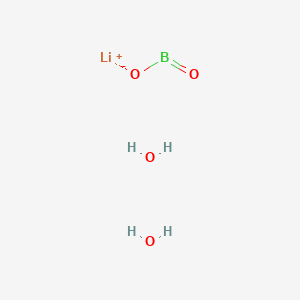

Lithium metaborate dihydrate is a chemical compound composed of lithium, boron, oxygen, and water molecules. Its chemical formula is LiBO₂·2H₂O. This compound is often encountered as a white, hygroscopic crystalline powder. It is widely used in various industrial and scientific applications due to its unique properties, such as its ability to dissolve acidic oxides and its role as a flux in analytical chemistry .

Applications De Recherche Scientifique

Lithium metaborate dihydrate has a wide range of applications in scientific research, including:

Analytical Chemistry: Used as a flux in X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analyses to dissolve oxide samples for accurate elemental analysis.

Biological Studies: Investigated for its effects on antioxidant defense systems and trace element homeostasis in biological organisms.

Material Science: Employed in the preparation of glasses and ceramics due to its ability to form stable glassy phases.

Environmental Science: Studied for its potential to mitigate oxidative stress in organisms exposed to heavy metals.

Mécanisme D'action

Target of Action

Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .

Mode of Action

Lithium metaborate dihydrate interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .

Biochemical Pathways

One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with lithium metaborate dihydrate was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .

Pharmacokinetics

Lithium clearance could be predicted from renal function and body size of patients .

Result of Action

The result of lithium metaborate dihydrate’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .

Action Environment

The action of lithium metaborate dihydrate can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .

Analyse Biochimique

Cellular Effects

Studies have shown that lithium metaborate dihydrate has some effects on antioxidant defense systems and trace element homeostasis . For example, in a study with Wistar albino male rats, pretreatment with lithium metaborate dihydrate significantly decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .

Molecular Mechanism

Lithium metaborate has several crystal forms, and its structure consists of infinite chains of trigonal planar metaborate anions . This structure may influence its interactions at the molecular level.

Temporal Effects in Laboratory Settings

Lithium metaborate forms glass relatively easily, and the ratio of tetrahedral to trigonal boron has been shown to be strongly temperature-dependent in the liquid and supercooled liquid state .

Metabolic Pathways

Lithium, a component of lithium metaborate dihydrate, has been found to modulate several metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium metaborate dihydrate can be synthesized by reacting lithium hydroxide with boric acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate lithium metaborate dihydrate crystals, which are subsequently filtered and dried.

Industrial Production Methods: In industrial settings, lithium metaborate dihydrate is produced using similar methods but on a larger scale. The process involves the controlled addition of lithium hydroxide to a boric acid solution, followed by crystallization and drying. The purity and quality of the final product are ensured through rigorous quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium metaborate dihydrate primarily undergoes dissolution reactions with acidic oxides. It can also participate in various other chemical reactions, including:

Oxidation: Lithium metaborate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form different borate compounds.

Substitution: Lithium metaborate can undergo substitution reactions with other metal cations.

Common Reagents and Conditions:

Oxidation: Reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reactions often occur in aqueous or organic solvents under controlled temperatures.

Major Products Formed:

Oxidation: Formation of higher oxidation state borates.

Reduction: Production of lower oxidation state borates or elemental boron.

Substitution: Formation of mixed metal borates or other boron-containing compounds

Comparaison Avec Des Composés Similaires

Lithium Tetraborate (Li₂B₄O₇): Another borate compound used as a flux in analytical chemistry.

Sodium Metaborate (NaBO₂): Similar in structure but contains sodium instead of lithium. It has different solubility and reactivity properties.

Potassium Metaborate (KBO₂): Contains potassium and has distinct physical and chemical properties compared to lithium metaborate.

Uniqueness: Lithium metaborate dihydrate is unique due to its high solubility in water and its ability to dissolve a wide range of acidic oxides. Its hygroscopic nature and stability make it particularly useful in various analytical and industrial applications .

Propriétés

IUPAC Name |

lithium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15293-74-0 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?

A2: Understanding the solubility behavior of lithium metaborate dihydrate (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.

Q2: Are there any potential health concerns associated with exposure to lithium metaborate dihydrate?

A3: While not directly addressed in the provided research, one study investigates the effects of lithium metaborate dihydrate pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of lithium metaborate dihydrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)

![(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B90745.png)